Estradiol dipropionate

Overview

Description

Estradiol dipropionate (EDP) is an estrogen medication that has been used in hormone therapy for menopausal symptoms and low estrogen levels in women, and in the treatment of gynecological disorders . It is an estrogen ester and a prodrug of estradiol in the body . Although widely used in the past, EDP has largely been discontinued and is mostly no longer available today .

Molecular Structure Analysis

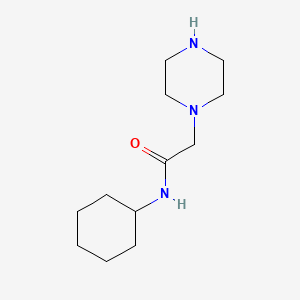

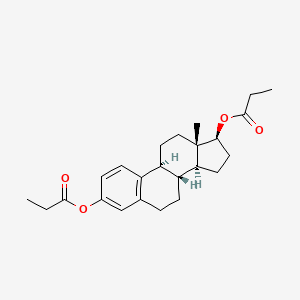

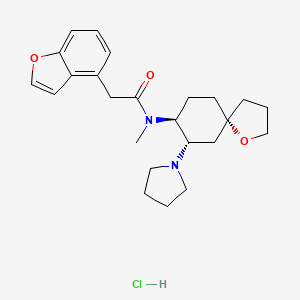

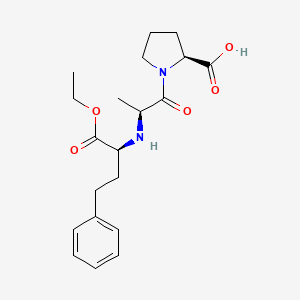

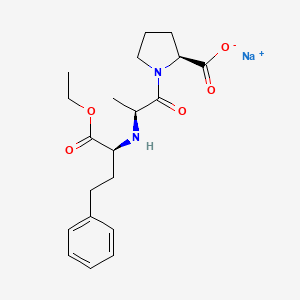

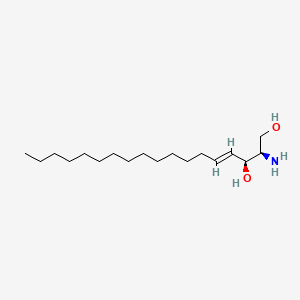

Estradiol dipropionate has a molecular formula of C24H32O4 and a molar mass of 384.52 g/mol . It is an estradiol ester, meaning it is a prodrug of estradiol . Its structure includes a steroid structure with two propionate ester functional groups .

Chemical Reactions Analysis

Estradiol dipropionate interacts with acyl derivatives of carbocyclic alcohols of steroid structure with nitrogenous bases in the ion source of a “direct analysis in real time” (DART) mass spectrometer . The protonation of esters in the DART plasma is accompanied by the elimination of a corresponding acid .

Physical And Chemical Properties Analysis

Estradiol dipropionate is a white to almost white powder to crystal with a purity of more than 98.0% (GC). It has a melting point of 105.0 to 109.0 °C .

Scientific Research Applications

Hormone Therapy for Menopausal Symptoms

Estradiol dipropionate has been used in hormone therapy for menopausal symptoms . It helps to alleviate symptoms such as hot flashes, mood swings, and sleep disturbances that are often associated with menopause .

Treatment of Low Estrogen Levels in Women

It has been used to treat low estrogen levels in women . Estradiol dipropionate, being an estrogen, can supplement the body’s natural estrogen levels and help maintain hormonal balance .

Treatment of Gynecological Disorders

Estradiol dipropionate has been used in the treatment of various gynecological disorders . These may include conditions like dysfunctional uterine bleeding, amenorrhea, and certain types of infertility .

Feminizing Hormone Therapy for Transgender Women

This compound has also been used in feminizing hormone therapy for transgender women . It helps in the development of secondary sexual characteristics like breast development and body fat redistribution .

Treatment of Prostate Cancer in Men

Estradiol dipropionate has been used in the treatment of prostate cancer in men . Estrogens have been found to slow the growth of prostate cancer cells .

Increasing Glucose Uptake in Skeletal Muscle Cells

A study has shown that Estradiol Dipropionate (EDP) promotes the uptake of glucose in L6 skeletal muscle cells . This could have implications for the treatment of conditions like insulin resistance and type 2 diabetes .

Treatment of Estrogen Deficiency Symptoms

In China, Estradiol dipropionate is used for the treatment of symptoms related to estrogen deficiency . This can include symptoms like vaginal dryness, itching, and burning .

Research and Development

Estradiol dipropionate is used in scientific research and development . Its properties as an estrogen make it valuable for studying the effects of this hormone in various biological systems .

Safety And Hazards

Estradiol dipropionate should be handled with care to avoid inhalation, contact with eyes, skin, and clothing. It should be used in a well-ventilated area and kept away from sources of ignition . Side effects of estradiol dipropionate include breast tenderness, breast enlargement, nausea, headache, and fluid retention .

Future Directions

While Estradiol dipropionate has largely been discontinued and is mostly no longer available today, it appears to remain in use only in Japan, Macedonia, and Australia . There is ongoing research into the effects of Estradiol dipropionate on glucose uptake in L6 skeletal muscle cells , indicating potential future directions for this compound.

properties

IUPAC Name |

[(8R,9S,13S,14S,17S)-13-methyl-3-propanoyloxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32O4/c1-4-22(25)27-16-7-9-17-15(14-16)6-8-19-18(17)12-13-24(3)20(19)10-11-21(24)28-23(26)5-2/h7,9,14,18-21H,4-6,8,10-13H2,1-3H3/t18-,19-,20+,21+,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQIYNMYZKRGDFK-RUFWAXPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)OC(=O)CC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)OC(=O)CC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8023000 | |

| Record name | Estradiol dipropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Estradiol dipropionate | |

CAS RN |

113-38-2 | |

| Record name | Estradiol, dipropionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113-38-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Estradiol dipropionate [JAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000113382 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Estradiol dipropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Estradiol dipropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.660 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ESTRADIOL DIPROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NIG5418BXB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3S,4S)-5-cyclohexyl-N-hexyl-3-hydroxy-4-[[(2S)-2-[[(2S)-2-[(2-morpholin-4-ylacetyl)amino]-3-naphthalen-1-ylpropanoyl]amino]-3-(1,3-thiazol-4-yl)propanoyl]amino]pentanamide](/img/structure/B1671240.png)

![5-Methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione](/img/structure/B1671242.png)